Product packaging for Methyl 4-chloro-2-methylphenoxyacetate(Cat. No.:CAS No. 2436-73-9)

Methyl 4-chloro-2-methylphenoxyacetate

Cat. No.: B055706
CAS No.: 2436-73-9
M. Wt: 214.64 g/mol
InChI Key: VWERIRLJUWTNDA-UHFFFAOYSA-N
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Description

Contextualizing Methyl 4-chloro-2-methylphenoxyacetate in Scientific Inquiry

Scientific inquiry into this compound is often framed within the broader context of its parent acid, MCPA. MCPA is a powerful and selective phenoxy herbicide developed in the 1940s to control broadleaf weeds in environments like cereal crops and pastures. nih.govwikipedia.org It functions as a synthetic auxin, a type of plant growth hormone, which disrupts normal growth in targeted weeds. nih.govcanada.ca

This compound is an ester formulation of MCPA. canada.ca While various forms of MCPA exist, including salts and esters, they all release the parent acid as the active herbicidal component. canada.ca Therefore, much of the research on its biological activity and environmental impact focuses on the properties and behavior of MCPA.

Table 1: Physicochemical Properties of 4-chloro-2-methylphenoxyacetic acid (MCPA)

PropertyValueSource
Chemical FormulaC9H9ClO3 wikipedia.org
Molar Mass200.62 g·mol−1 wikipedia.org
AppearanceWhite to light brown solid wikipedia.org
Melting Point114 to 118 °C wikipedia.org
Solubility in water825 mg/L (23 °C) wikipedia.org

Interdisciplinary Relevance of this compound Studies

Research on this compound and its parent compound spans multiple scientific disciplines, reflecting its widespread use and environmental presence.

Agricultural Science : The primary focus in this field is its function as a selective herbicide. nih.govwikipedia.orgcanada.ca Studies investigate its efficacy in controlling broadleaf weeds in various crops and the impact of environmental conditions, such as drought, on its behavior and persistence in agricultural soils. mdpi.comresearchgate.net

Environmental Science : A significant body of research is dedicated to the environmental fate of MCPA. canada.ca This includes its degradation processes in soil and water, its mobility, and its potential to leach into groundwater, which is a critical drinking water resource in many regions. canada.canih.govaloki.hu Its persistence is influenced by factors like soil type, pH, moisture, and temperature. canada.camdpi.com

Microbiology : The role of microorganisms in the biodegradation of MCPA is a key area of study. nih.gov Research has identified specific soil bacteria and fungi capable of using MCPA as a carbon source. wikipedia.orgaloki.hu These studies have also pinpointed the genes, such as tfdA, cadA, and r/sdpA, that encode the oxygenase enzymes responsible for initiating the degradation process. nih.govnih.gov

Analytical Chemistry : The development of precise and sensitive methods to detect and quantify trace amounts of MCPA and its primary metabolite, 4-chloro-2-methylphenol (B52076) (MCP), in environmental samples is crucial for monitoring and regulatory purposes. nih.gov Advanced techniques like liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) have been developed to achieve low detection limits in water and soil. nih.govcapes.gov.brresearchgate.netta-journal.ru

Pharmaceutical and Medicinal Chemistry : Beyond its agricultural use, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs. chemimpex.com

Biochemistry : In biochemical research, the compound is used to study enzyme inhibition and receptor binding, providing insights into cellular pathways. chemimpex.com Studies also explore the metabolism of MCPA in plants, where it can be transformed into other compounds like cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid) or its primary metabolite, MCP. wikipedia.orgnih.gov

Evolution of Research Perspectives on this compound

Research perspectives on this chemical have evolved significantly since its introduction.

Initial Development (1940s) : The initial research, which began in the late 1930s and early 1940s, was driven by the search for synthetic plant hormones (auxins) that could act as selective herbicides. The goal was to find compounds that could eliminate broadleaf weeds without damaging valuable cereal crops. wikipedia.org

Environmental Fate and Metabolism (Mid-20th Century) : Following its widespread adoption, scientific inquiry expanded to include its behavior in the environment. Studies from this era began to investigate its dissipation in soil and water, its photolytic degradation, and its metabolic pathways in plants and microorganisms. epa.govnih.gov

Microbial Degradation and Ecotoxicology (Late 20th Century) : As environmental awareness grew, research intensified on the biodegradation of MCPA. Scientists focused on isolating and identifying the microorganisms responsible for breaking it down and understanding the biochemical pathways involved. nih.gov The identification of the main soil degradation product, 2-Methyl-4-chlorophenol, was a key finding. canada.ca

Advanced Analytics and Bioremediation (21st Century) : Contemporary research leverages sophisticated analytical instrumentation to monitor the compound at very low concentrations in the environment. researchgate.netta-journal.ru There is a strong focus on bioremediation, exploring the use of specific microbial strains to clean up contaminated sites. aloki.hu Current studies also examine the compound's behavior under complex environmental scenarios, such as its interaction with soil biochemical properties during prolonged drought conditions. mdpi.com Furthermore, its application as a building block in the synthesis of pharmaceuticals represents a modern area of chemical research. chemimpex.com

Table 2: Research Findings on the Degradation of MCPA

FindingDetailsSource
Primary Degradation PathwayMicrobial degradation is the most important transformation process in soil and aerobic water systems. canada.ca
Key Metabolite4-chloro-2-methylphenol (MCP) is the main degradation product in soil and a metabolite in plants and fungi. wikipedia.orgcanada.canih.govaloki.hu
Half-life in SoilVaries between 15 and 50 days, depending on soil type, pH, moisture, and organic matter content. canada.ca
Degradation GenesThe tfdA gene, encoding an α-ketoglutarate-dependent dioxygenase, is crucial for the initial step of degradation by many soil bacteria. Other genes like cadA and r/sdpA are also involved. wikipedia.orgnih.govnih.gov
Aquatic DegradationBiodegradation is significant under aerobic conditions but negligible in anaerobic systems. Hydrolysis and photodegradation are not major degradation routes in water. canada.caepa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B055706 Methyl 4-chloro-2-methylphenoxyacetate CAS No. 2436-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWERIRLJUWTNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179100
Record name MCPA-methyl [ISO]
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2436-73-9
Record name MCPA methyl ester
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Record name MCPA-methyl [ISO]
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Record name MCPA-methyl [ISO]
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Record name Methyl (4-chloro-2-methylphenoxy)acetate
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Record name MCPA-METHYL
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Environmental Dynamics and Degradation Pathways of Methyl 4 Chloro 2 Methylphenoxyacetate

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For MCPA, these pathways primarily include advanced oxidation processes and adsorption phenomena, which influence its persistence, mobility, and eventual mineralization.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes have shown significant efficacy in degrading persistent herbicides like MCPA.

Photocatalysis using semiconductor particles, particularly titanium dioxide (TiO2), is a widely recognized method for treating water contaminated with chlorinated organic compounds like MCPA. nih.gov The process is initiated when TiO2 absorbs ultraviolet (UV) radiation, leading to the formation of electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals, which then attack and degrade the organic pollutant.

The efficiency of this process is influenced by the properties of the catalyst; a highly crystalline, pure anatase form of TiO2 has been found to be most effective for the degradation of MCPA, especially in the presence of an oxidizing agent like hydrogen peroxide (H2O2). orientjchem.org The photocatalytic transformation of MCPA over TiO2 is a promising technology with potential for large-scale application in water purification. nih.gov Studies have demonstrated that under specific conditions (T = 20 °C, pH = 4.5, 0.5 g/L TiO2), MCPA can be completely removed from an aqueous solution in under 30 minutes. researchgate.netugr.es

UV radiation is a critical component of photocatalytic AOPs and can also induce direct photolysis of chemical compounds. The effectiveness and mechanism of photodegradation are highly dependent on the wavelength of the UV light. tsu.ruresearchgate.net

Excimer and exciplex lamps (excilamps) are efficient sources of narrow-band UV and vacuum ultraviolet (VUV) radiation and are increasingly used for the photolysis of toxicants. tsu.ru For instance, a Krypton Chloride (KrCl) exciplex lamp, which emits radiation at a wavelength of approximately 222 nm, has been effectively used for the photodegradation of phenoxyacetic acid herbicides. tsu.ru The radiation from a KrCl lamp is predominantly absorbed by the MCPA molecule, leading to its direct photolysis. tsu.ru In studies involving the main photoproduct of MCPA, 2-methyl-4-chlorophenol, a KrCl exciplex flow-through photoreactor demonstrated nearly total degradation of the compound. deswater.com The use of different excilamps can alter the degradation mechanism; for example, radiation from a Xe2 excilamp (172 nm) was found to decompose 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, more efficiently than a KrCl lamp. tsu.ru

The photocatalytic degradation of MCPA proceeds through the formation of several intermediate compounds before eventual mineralization to CO2, water, and inorganic ions. A primary and significant intermediate identified in the photocatalytic oxidation of MCPA is 4-chloro-2-methylphenol (B52076) (CMP). researchgate.netugr.es This intermediate is detected specifically in systems that combine TiO2 and UVA radiation. researchgate.netugr.esugr.es Other major photoproducts that have been characterized include 1,4-dihydroxy-2-methylbenzene and 2-methyl-2,5-cyclohexadiene-1,4-dione. researchgate.net The degradation pathway is believed to be initiated by the scavenging of hydroxyl radicals. nih.gov

The kinetics of these reactions are crucial for understanding the process efficiency. The photocatalytic degradation of organic pollutants is often described using Langmuir-Hinshelwood or pseudo-first-order models. rsc.org For the aromatic ring decomposition of MCPA via photocatalysis, an apparent reaction rate constant was found to be 7.0×10−6 mol dm−3 min−1. researchgate.net The rate of photodegradation is influenced by environmental conditions such as pH, with studies showing an increase in the degradation rate with increasing pH. nih.gov The addition of H2O2 can also significantly accelerate the reaction rate. nih.gov In photocatalytic ozonation systems, which have been found to be the most efficient for MCPA removal, 100% conversion can be achieved in less than 15 minutes. researchgate.netugr.esugr.es

Table 1: Key Intermediates in the Photocatalytic Degradation of MCPA
Intermediate CompoundNotesSource(s)
4-chloro-2-methylphenol (CMP)Primary intermediate detected in systems combining TiO2 and UVA radiation. researchgate.netugr.es
1,4-dihydroxy-2-methylbenzeneIdentified as a major photoproduct. researchgate.net
2-methyl-2,5-cyclohexadiene-1,4-dioneIdentified as a major photoproduct. researchgate.net
o-cresolIdentified in photolysis experiments. researchgate.net
4-chloro-2-formylphenolIdentified in photolysis experiments. researchgate.net

Adsorption to solid matrices is a key process that affects the transport, bioavailability, and degradation of herbicides in the environment. Sorption determines the concentration of the compound in the aqueous phase, thereby influencing its potential for leaching into groundwater or undergoing other degradation processes. researchgate.net

Activated carbons are highly effective adsorbents for removing organic pollutants like MCPA from aqueous solutions due to their large surface area and porous structure. kiche.or.krnih.gov The adsorption process is highly dependent on solution chemistry, particularly pH. The amount of MCPA adsorbed onto activated carbon decreases as the pH of the solution increases. kiche.or.kr Temperature also plays a role, with adsorption capacities increasing as the temperature decreases. kiche.or.kr

Kinetic studies reveal how quickly the adsorption process occurs. The adsorption kinetics of MCPA onto activated carbons derived from various lignocellulosic materials are best represented by the pseudo-second-order model. nih.gov This indicates that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.

Equilibrium studies describe the distribution of the adsorbate between the liquid and solid phases once equilibrium is reached. The equilibrium data for MCPA adsorption on activated carbons have been shown to follow the Langmuir isotherm model. nih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. However, other models like the Freundlich and Sips equations have also been used to describe the equilibrium data effectively. kiche.or.krresearchgate.netplos.org

Table 2: Adsorption Models for MCPA on Activated Carbon
Model TypeModelFindingsSource(s)
KineticPseudo-second-orderProvides the best representation for the adsorption kinetics of MCPA on activated carbons. nih.gov
EquilibriumLangmuir IsothermEquilibrium data for MCPA adsorption on activated carbons followed this model. nih.gov
EquilibriumFreundlich IsothermUsed to describe the adsorption of MCPA; provides a better predictor for MCPA sorption on biochars. researchgate.netplos.org
EquilibriumSips EquationAdsorption equilibrium of MCPA could be represented by this equation. kiche.or.kr

Biotic Transformation and Biodegradation Mechanisms

Enzymatic Pathways and Gene Expression in Biodegradation

The microbial breakdown of Methyl 4-chloro-2-methylphenoxyacetate (MCPA) is a sophisticated process driven by specific enzymatic pathways. The initiation of this degradation is predominantly carried out by a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which are encoded by a diverse set of genes.

The primary step in the aerobic degradation of MCPA is the cleavage of its ether bond, a reaction catalyzed by α-ketoglutarate-dependent dioxygenases. oup.comnih.gov This enzymatic action results in the formation of 2-Methyl-4-chlorophenol (MCP). oup.comnih.gov Several genes have been identified that encode for these crucial enzymes, including tfdA-like, cadA, and r/sdpA. oup.comnih.gov

The tfdA gene is a well-studied example, known to be involved in the initial degradation step of phenoxy acid herbicides like MCPA in various soil bacteria. nih.govnih.gov The expression of tfdA-like genes has been shown to increase during MCPA degradation in soil. nih.gov Studies have revealed different classes of tfdA genes, with class III tfdA genes being particularly linked to the degradation of MCPA in both topsoil and subsoil. nih.govnih.gov Quantitative PCR has demonstrated a significant increase in the copy numbers of tfdA genes in soil following MCPA application, indicating the growth of the MCPA-degrading bacterial community. nih.govnih.gov

The cadA gene is another key player, essential for the conversion of phenoxyacetic acids in Alphaproteobacteria. oup.com Its transcription has been detected specifically in the presence of MCPA, and its abundance in soil is stimulated during the degradation of this herbicide. oup.comnih.gov While the role of cadAB in ether bond cleavage of MCPA is still under investigation for some microbial groups, cadA-like genes have been identified in various bacteria, including isolates of Firmicutes and Actinobacteria. oup.com

Furthermore, enantiomer-specific dioxygenases encoded by rdpA and sdpA genes have been identified in bacteria such as Delftia acidovorans MC1. oup.com These enzymes, distinct from TfdA, exhibit stereoselectivity in the degradation of chiral phenoxy herbicides. nih.gov The presence of MCPA has been shown to stimulate the transcription of r/sdpA genes. oup.comnih.gov

The following table summarizes the key genes involved in the initial enzymatic cleavage of MCPA:

GeneEnzyme TypeFunction in MCPA DegradationKey Microbial Groups
tfdA-likeα-ketoglutarate-dependent dioxygenaseCleavage of the ether bond to form 2-Methyl-4-chlorophenol. oup.comnih.govBeta- and Gammaproteobacteria (Class I), Bradyrhizobium sp. (Class II), Betaproteobacteria (Class III). oup.comnih.gov
cadAα-ketoglutarate-dependent dioxygenaseInitiates MCPA degradation, essential for conversion in certain bacteria. oup.comnih.govAlphaproteobacteria (e.g., Bradyrhizobium), Firmicutes, Actinobacteria. oup.com
r/sdpAEnantiomer-specific α-ketoglutarate-dependent dioxygenaseStereoselective cleavage of the ether bond. oup.comnih.govDelftia acidovorans, Rhodoferax sp., Burkholderia sp. oup.com

Following the initial cleavage of the ether bond and subsequent hydroxylation to form a catechol intermediate, the aromatic ring of the resulting molecule is opened. This critical step, known as ring fission, is catalyzed by dioxygenases. In the degradation of MCPA by Pseudomonas N.C.I.B. 9340, a cell-free system demonstrated the conversion of 5-chloro-3-methylcatechol (B1196421) through a series of enzymatic reactions. nih.govnih.gov

The reaction sequence involves a ring-fission oxygenase, a lactonizing enzyme, and a delactonizing enzyme. nih.govnih.gov The ring-fission oxygenase requires Fe(II) or Fe(III) and reduced glutathione (B108866) for its activity. nih.govnih.gov The subsequent lactonizing enzyme is stimulated by divalent cations such as Mn(II), Mg(II), Co(II), and Fe(II). nih.govnih.gov In contrast, the delactonizing enzyme does not appear to have a cofactor requirement. nih.govnih.gov The enzymatic lactonization is proposed to be a single-step dehydrochlorinase reaction. nih.gov

The metabolic pathway for the ring-fission and subsequent steps in Pseudomonas N.C.I.B. 9340 is as follows: 5-chloro-3-methylcatechol → cis-cis-gamma-chloro-alpha-methylmuconate → gamma-carboxymethylene-alpha-methyl-Δ(alphabeta)-butenolide → gamma-hydroxy-alpha-methylmuconate. nih.govnih.gov

A key and commonly identified microbial catabolic intermediate in the degradation of MCPA is 2-Methyl-4-chlorophenol (MCP). oup.com This intermediate is formed through the initial oxidative cleavage of the ether bond of the MCPA molecule. aloki.hu The detection of 2-Methyl-4-chlorophenol has been confirmed in studies involving both bacterial and fungal degradation of MCPA. aloki.hu For instance, the endophytic fungus Phomopsis sp. was found to produce 2-Methyl-4-chlorophenol as a metabolite during MCPA degradation. aloki.hu

In anaerobic environments, the degradation of MCPA proceeds through a distinct pathway with a different set of intermediates. An anaerobic bacterial consortium enriched from river sediment demonstrated a catabolic pathway that begins with the transformation of MCPA to 2-Methyl-4-chlorophenol via the cleavage of the aryl ether. nih.govresearchgate.net This is followed by the reductive dechlorination of 2-Methyl-4-chlorophenol to 2-methylphenol, which is then further demethylated to phenol. nih.govresearchgate.net

The following table outlines the identified microbial catabolic intermediates of MCPA under different conditions:

ConditionIntermediate CompoundPreceding CompoundEnzymatic Step
Aerobic2-Methyl-4-chlorophenolThis compoundEther bond cleavage. oup.com
Anaerobic2-Methyl-4-chlorophenolThis compoundAryl ether cleavage. nih.govresearchgate.net
Anaerobic2-Methylphenol2-Methyl-4-chlorophenolReductive dechlorination. nih.govresearchgate.net
AnaerobicPhenol2-MethylphenolDemethylation. nih.govresearchgate.net

Fungal-Mediated Bioremediation Approaches

Fungi represent a promising avenue for the bioremediation of environments contaminated with MCPA. nih.gov An endophytic fungus, identified as Phomopsis sp. and isolated from Psidium guajava (common guava), has demonstrated the ability to effectively degrade MCPA. aloki.hu This particular strain, designated E41, can utilize MCPA as its sole carbon source for growth. aloki.hu

Under optimal conditions of 50 mg/L MCPA concentration, a temperature of 30°C, and a pH of 6, the Phomopsis sp. strain E41 achieved a maximum biodegradation rate of 86.89% after seven days of incubation. aloki.hu Over a 14-day period, the degradation rate reached up to 99.80%. aloki.hu The degradation of MCPA was accompanied by a corresponding increase in fungal biomass. aloki.hu

The primary metabolite identified during the degradation of MCPA by Phomopsis sp. was 4-chloro-2-methylphenol. aloki.hu This intermediate was subsequently degraded, and no accumulative metabolites were detected at the end of the incubation period. aloki.hu Furthermore, in soil bioremediation experiments, the presence of the E41 strain significantly enhanced the biodegradation of MCPA. aloki.hu These findings highlight the potential of fungal strains like Phomopsis sp. for the cleanup of MCPA-contaminated soil and water.

Bacterial Community Shifts During Anaerobic Degradation

The anaerobic degradation of MCPA is associated with significant shifts in the composition of the bacterial community. In a study where an anaerobic MCPA-degrading bacterial consortium was enriched from river sediment, 16S rRNA gene amplicon sequencing revealed a substantial change in the microbial community structure after a period of acclimation. nih.govresearchgate.net

Following approximately six months of acclimation, the rate of MCPA transformation by the consortium increased 25-fold compared to the original sludge. nih.gov This enhanced degradation activity was correlated with a notable increase in the relative abundance of specific bacterial and archaeal taxa.

The genera and families that were significantly enriched in the acclimated consortium and positively correlated with the anaerobic degradation of MCPA include:

SBR1031

Acidaminococcaceae

Aminicenantales

Syntrophorhabdus

Acidaminobacter

Bacteroidetes_vadinHA17

Methanosaeta

Bathyarchaeia

KD4-96

Anaeromyxobacter

Dehalobacter nih.gov

This shift indicates that the acclimation process selects for a specialized microbial community with the metabolic capabilities to efficiently degrade MCPA under anaerobic conditions. The enrichment of genera like Dehalobacter, known for reductive dehalogenation, is consistent with the observed dechlorination of 2-Methyl-4-chlorophenol to 2-methylphenol in the proposed anaerobic degradation pathway.

Environmental Transport and Distribution

The environmental transport and distribution of this compound are influenced by its physicochemical properties and various environmental factors. MCPA is relatively soluble in water, with a solubility of 825 mg/L, and it is weakly sorbed by soil, which contributes to its mobility. aloki.hunih.gov This high mobility poses a risk of leaching into surface water and groundwater. aloki.hunih.gov

In soil, the persistence of MCPA is relatively low, with a half-life ranging from 15 to 50 days. publications.gc.cacanada.ca The rate of degradation is dependent on factors such as soil type, pH, moisture content, organic matter content, and climatic conditions. publications.gc.cacanada.ca Degradation is faster in neutral soils compared to acidic soils. publications.gc.cacanada.ca While laboratory studies have indicated that MCPA is mobile in soil, field studies suggest that it does not leach significantly below a depth of 15 cm. publications.gc.ca Its mobility tends to increase as the organic matter content of the soil decreases. publications.gc.caepa.gov

In the aquatic environment, MCPA dissipates rapidly in water, with a timeframe of 14 to 32 days. epa.gov However, residues may persist in flooded soil. epa.gov The degradation of MCPA in aquatic systems is primarily due to microbial activity. publications.gc.ca Hydrolysis and photodegradation are not considered major routes of degradation in water. publications.gc.ca The photolytic half-life of MCPA in an aqueous solution under sunlight is approximately 20 to 24 days. publications.gc.caepa.gov

Due to its use in agriculture, MCPA has been detected in surface water, groundwater, and well water in various regions. aloki.huirishriverproject.com Its presence in drinking water sources is a concern and is monitored in many countries. irishriverproject.com

Leaching and Runoff Potentials in Terrestrial-Aquatic Systems

This compound, a chemical within the broader family of phenoxy herbicides, demonstrates notable mobility in the environment, posing risks for contamination of water resources through leaching and runoff. The potential for this compound to move from treated agricultural lands into adjacent aquatic systems is governed by a combination of its chemical properties and various environmental factors.

Research indicates that the parent acid, 4-chloro-2-methylphenoxyacetic acid (MCPA), is relatively soluble in water and exhibits weak sorption to soil particles, which contributes to a high risk of leaching into groundwater. aloki.huagriculture.vic.gov.au This mobility is particularly pronounced in soils with low organic matter content. researchgate.net Consequently, MCPA has been frequently detected in both surface and groundwater in numerous countries. aloki.huagriculture.vic.gov.au While specific studies focusing solely on the methyl ester form are less common, the general behavior of MCPA suggests a significant potential for the ester to also contribute to water contamination, as it can hydrolyze to the more mobile acid form.

Runoff from treated fields, especially following rainfall events, is another primary pathway for the entry of this compound into surface water bodies like rivers and streams. greenbook.net The amount of runoff can be influenced by the application rate, timing of rainfall after application, soil type, and topography of the land.

The following table summarizes key factors influencing the leaching and runoff potential of MCPA, the parent compound of this compound.

FactorInfluence on Leaching PotentialInfluence on Runoff Potential
Soil Organic Matter Inversely correlated; lower organic matter leads to higher leaching.Can influence water infiltration rates, indirectly affecting runoff volume.
Soil Type Higher mobility in sandy soils compared to soils with higher clay content. researchgate.netLess permeable soils (e.g., high clay content) can lead to increased surface runoff.
Rainfall Facilitates the downward movement of the chemical through the soil profile.Significant rainfall shortly after application can lead to substantial runoff. greenbook.net
Topography Steeper slopes increase the likelihood and velocity of surface runoff.Steeper slopes increase the likelihood and velocity of surface runoff.

Volatilization Dynamics of Ester Forms

A significant environmental dynamic of ester formulations of phenoxy herbicides, including this compound, is their potential for volatilization. Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to be transported through the atmosphere. Unlike the salt and amine formulations of MCPA, which are generally considered non-volatile at normal application temperatures, ester formulations are known to produce volatile vapors. agriculture.vic.gov.au

The volatilization of this compound can occur both during the spraying process (spray drift volatilization) and after the herbicide has been deposited on plant and soil surfaces (post-application volatilization). nih.gov Post-application volatilization can be a prolonged process, with the potential for vapors to be released for several hours or even days after the initial application, particularly under conditions of high temperature. agriculture.vic.gov.aunih.gov

Several factors can influence the rate and extent of volatilization, as detailed in the table below.

FactorInfluence on Volatilization
Temperature Higher temperatures increase the vapor pressure of the compound, leading to greater volatilization. agriculture.vic.gov.au
Wind Speed Higher wind speeds can increase the rate of vapor movement away from the treated surface, promoting further volatilization.
Formulation Ester formulations are significantly more volatile than amine or salt formulations. agriculture.vic.gov.autandfonline.com
Surface Type Volatilization can occur from both plant and soil surfaces. nih.gov

The atmospheric transport of volatilized this compound can lead to off-target deposition, potentially causing damage to susceptible non-target plants and contaminating nearby water bodies and ecosystems. agriculture.vic.gov.aunih.gov

Biological Interactions and Ecotoxicological Implications

Herbicidal Mode of Action and Selectivity

The herbicidal efficacy of Methyl 4-chloro-2-methylphenoxyacetate is rooted in its ability to function as a synthetic auxin, selectively disrupting the normal growth processes of broadleaf weeds while leaving grass crops largely unaffected.

Auxin Mimicry and Plant Physiological Responses

This compound, once absorbed and hydrolyzed to its active acid form (MCPA) within the plant, acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.org Like other synthetic auxin herbicides, it induces a state of uncontrolled and unsustainable growth in susceptible plants. wikipedia.org At the molecular level, synthetic auxins bind to specific receptor proteins, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding event triggers the degradation of Aux/IAA repressor proteins, which normally inhibit the expression of auxin-responsive genes. The removal of these repressors leads to the continuous activation of genes that promote cell elongation, division, and differentiation.

This sustained and unregulated stimulation of auxin-mediated pathways overwhelms the plant's ability to coordinate its growth, leading to a cascade of detrimental physiological responses. These responses include epinasty (downward curling of leaves), stem twisting, and tissue proliferation. Ultimately, the disruption of vascular tissues and the plant's inability to manage the chaotic growth lead to its death.

Mechanisms of Selective Action on Broadleaf Weeds vs. Crop Plants

A key attribute of phenoxy herbicides like MCPA is their selectivity, enabling the control of broadleaf (dicotyledonous) weeds within monocotyledonous crops such as cereals. wikipedia.orgnih.gov This selectivity is not based on a single factor but rather a combination of physiological and morphological differences between the two plant groups.

Key mechanisms contributing to this selectivity include:

Differential Metabolism: Tolerant grass species can metabolize the herbicide into non-toxic compounds more rapidly than susceptible broadleaf species. This detoxification prevents the herbicide from accumulating to lethal concentrations at its sites of action.

Restricted Translocation: Monocots may exhibit more limited movement (translocation) of the herbicide from the point of contact (leaves) to the meristematic tissues where growth is regulated. In contrast, susceptible dicots often translocate the chemical more efficiently throughout the plant.

Anatomical Differences: The vascular system's structure in grasses, which lacks a vascular cambium, is inherently less susceptible to the disruptive growth patterns induced by synthetic auxins compared to the vascular structure of broadleaf plants.

Absorption and Translocation Within Plant Systems

For the herbicide to be effective, it must be absorbed by the plant and translocated to its sites of action. This compound is typically applied as a foliar spray and is absorbed through the leaves. It can also be taken up by the roots from the soil. Once inside the plant, it moves through both the xylem and phloem, the plant's water and nutrient transport systems. This systemic movement allows the compound to reach the actively growing regions of the plant, such as the apical meristems and developing leaves, where it exerts its herbicidal effects by disrupting normal development.

Interactions with Non-Target Organisms

The introduction of any herbicide into the environment raises questions about its impact on organisms other than the intended targets. The effects of this compound's active form, MCPA, have been studied in various non-target organisms, from soil microbes to eukaryotic models.

Effects on Microbial Communities and Gene Expression

Conversely, many soil microorganisms are capable of degrading MCPA, using it as a source of carbon and energy. aloki.hu This biodegradation is a key process in the environmental dissipation of the herbicide. Specific genes have been identified in soil bacteria that are responsible for breaking down phenoxy herbicides. The degradation is often initiated by an oxygenase enzyme encoded by genes such as tfdA, cadA, and r/sdpA. oup.comnih.gov The presence and activity of these genes can increase in response to MCPA application, indicating a genetic adaptation within the microbial community to metabolize the compound. nih.gov Research has shown that Alphaproteobacteria are major MCPA degraders in agricultural soil.

Key Microbial Genes Involved in MCPA Degradation
GeneEncoded Enzyme FamilyFunction in Degradation Pathway
tfdAα-ketoglutarate-dependent dioxygenaseInitiates degradation by cleaving the ether bond of MCPA. oup.com
cadAOxygenaseInvolved in the initial steps of MCPA breakdown. oup.comnih.gov
r/sdpAOxygenaseContributes to the aerobic microbial degradation of MCPA. oup.comnih.gov

Impact on Eukaryotic Model Organisms (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a widely used eukaryotic model organism for toxicological studies. Research on the effects of MCPA on S. cerevisiae has revealed several key interactions. The toxicity of MCPA to yeast is highly dependent on the pH of the surrounding medium. nih.govresearchgate.net The herbicidal effect is more pronounced at lower pH values, which is consistent with the idea that the undissociated, more liposoluble form of the acid is more readily able to cross the cell membrane and exert its toxic effects. nih.govresearchgate.net

Influence on Metal Uptake and Complexation in Plants (e.g., Triticum Aestivum L.)

The application of phenoxyacetic acid herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), the active form of this compound, has been shown to influence the transfer of heavy metals from the soil into wheat (Triticum aestivum L.). researchgate.netnih.gov Studies have demonstrated that higher concentrations of these herbicides can lead to a significant increase in the concentration of various metals within the plant's roots. researchgate.netnih.gov The correlation between the herbicide application rate and the metal concentration is most evident in the underground parts of the plants. researchgate.netnih.gov

This enhanced uptake may be attributed to the formation of metal-herbicide complexes that are sparingly soluble in water. researchgate.netnih.gov MCPA has been shown to form complexes with several metal ions, including lead (Pb), cadmium (Cd), copper (Cu), cobalt (Co), magnesium (Mg), zinc (Zn), and manganese (Mn). ulster.ac.uk The mobility of these complexes, and thus their potential for plant uptake, is dependent on their solubility. For instance, complexes with Pb, Cu, and Cd are among the least mobile due to their low solubility. researchgate.netnih.gov The specific soil type and the rate of herbicide application are also crucial factors that affect these transfer coefficients. researchgate.netnih.gov

Table 1: Influence of MCPA on Heavy Metal Concentration in Wheat (Triticum aestivum L.)

MetalEffect of Higher Herbicide RatesPrimary Location of Increased ConcentrationProposed Mechanism
Cd, Co, Ni, Cu, Zn, Pb, MnSignificant IncreaseRootsFormation of sparingly water-soluble metal-herbicide complexes

Potential for Pharmaceutical Applications and Bioactivity

The phenoxyacetic acid scaffold, which is the core structure of this compound, is associated with a wide range of biological activities. researchgate.net This structural motif has been explored for various therapeutic applications, including antihyperlipidemic, hypoglycemic, antimicrobial, and anti-inflammatory properties. researchgate.net The versatility of the phenoxyacetic acid structure allows for chemical modifications that can lead to the development of compounds with specific pharmacological effects. For instance, derivatives of phenoxyacetic acid have been investigated as novel agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.gov Other research has focused on synthesizing phenoxyacetamide derivatives that can induce apoptosis in cancer cells. mdpi.com The specific substitutions on the phenyl ring and modifications to the acetic acid side chain are key to determining the compound's biological activity and potential therapeutic use. Some derivatives have been shown to influence membrane potential, cellular excitability, and provide hepatoprotective effects. nih.gov

To enhance the biological activity and overcome limitations of conventional formulations, researchers have explored the use of ionic liquids (ILs) derived from phenoxyacetic acids like MCPA. nih.govnih.govnih.gov Ionic liquids are salts with low melting points, and by combining a herbicidal anion like MCPA with a specifically designed organic cation, it is possible to create "herbicidal ionic liquids" (HILs) with improved properties. nih.govacs.org These HILs can exhibit enhanced efficacy, reduced environmental volatility, and adjustable water solubility, which can decrease their mobility in soil and water. nih.govacs.org

The development of double-salt ionic liquids (DSILs) is a more advanced strategy, where two different anions with biological activity are combined with a single cation. nih.gov For example, a bisammonium cation has been paired with both the 4-chloro-2-methylphenoxyacetate (MCPA) anion and an l-tryptophanate anion. nih.gov This approach aims to create bifunctional compounds with both herbicidal and antimicrobial properties, demonstrating the potential for creating novel and more efficient plant-protection agents. nih.gov The use of ILs in pharmaceuticals is also being investigated to improve drug solubility, bioavailability, and delivery. mdpi.commdpi.comnih.gov

Environmental Risk Assessment Methodologies

This compound, like other forms of MCPA, is susceptible to transport from land to water due to its high solubility and weak adsorption to soil particles. ulster.ac.uk This mobility creates a risk of it leaching into both surface water and groundwater. ulster.ac.ukresearchgate.net Once in the soil, ester forms of MCPA are rapidly hydrolyzed to the active acid form. ulster.ac.uk The persistence of MCPA in soil is influenced by factors such as soil type, pH, moisture, and organic matter content, with a half-life generally ranging from 15 to 50 days under aerobic conditions. canada.ca However, in anaerobic environments like saturated soils or groundwater, degradation is significantly slower, which can lead to the creation of a legacy source of contamination. ulster.ac.ukpublications.gc.ca

The primary pathways for MCPA to enter aquatic systems are through runoff from agricultural fields shortly after application and leaching through the soil profile. ulster.ac.ukresearchgate.net Its low potential for adsorption means it can be readily transported with soil water. researchgate.netnih.gov Models like the Mackay fugacity level 1 calculation can be used to predict the environmental distribution of its metabolites. oecd.org

Table 2: Environmental Fate Characteristics of MCPA

PropertyCharacteristicEnvironmental Implication
Water SolubilityHighHigh potential for runoff and leaching into water bodies. ulster.ac.uk
Soil AdsorptionLowHigh mobility in soil, increasing leaching risk. ulster.ac.ukresearchgate.net
Aerobic Degradation Half-life~15-50 daysNot considered highly persistent in aerobic soils. canada.caepa.gov
Anaerobic DegradationNegligibleCan persist in saturated soils and groundwater. ulster.ac.ukpublications.gc.ca

The degradation of this compound in the environment leads to the formation of metabolites, with 4-chloro-2-methylphenol (B52076) (also known as p-chloro-o-cresol or PCOC) being a primary breakdown product. canada.caaloki.hu This transformation typically occurs through the cleavage of the ether bond in the MCPA molecule. aloki.huuni-stuttgart.de The formation of 4-chloro-2-methylphenol is a key step in the biodegradation pathway in both soil and water. aloki.huresearchgate.net

4-chloro-2-methylphenol itself is considered very toxic to aquatic organisms. oecd.org However, it is also considered to be readily biodegradable and has a low potential for bioaccumulation. oecd.org Further degradation of 4-chloro-2-methylphenol can occur, potentially leading to the formation of other compounds like 5-chloro-3-methylcatechol (B1196421), which is then subject to ring-fission by microbial enzymes. uni-stuttgart.denih.gov The environmental risk associated with these metabolites depends on their concentration, persistence, and toxicity. While 4-chloro-2-methylphenol is toxic, its rapid degradation under many conditions mitigates some of the long-term risks. oecd.org

Analytical Methodologies for Detection and Characterization of Methyl 4 Chloro 2 Methylphenoxyacetate and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for separating Methyl 4-chloro-2-methylphenoxyacetate and its metabolites from complex environmental matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of MCPA, the active acid form derived from this compound. oup.com Various HPLC methods have been developed, often employing reverse-phase columns to separate the analyte from sample matrices. sielc.comnih.gov The choice of stationary phase and mobile phase is critical for achieving optimal separation.

Commonly used columns include C18, Newcrom R1, and mixed-mode columns like Coresep 100 and Obelisc R, which combine reversed-phase and ion-exchange mechanisms. sielc.comhelixchrom.comsielc.comresearchgate.net Mobile phases typically consist of a mixture of acetonitrile or methanol and an acidic aqueous buffer, such as phosphoric acid or formic acid, the latter being compatible with mass spectrometry detection. sielc.com Retention time can be controlled by adjusting the organic solvent concentration and the pH and concentration of the buffer. helixchrom.com UV detection is frequently employed for quantification, with the wavelength set around 230 nm or 275 nm. helixchrom.comnih.gov

Interactive Table: HPLC Methods for MCPA Analysis

Column Type Mobile Phase Composition Detection Method Application Notes
Newcrom R1 Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) UV, MS Suitable for reverse-phase separation and scalable for preparative isolation. sielc.com
Coresep 100 Acetonitrile gradient (15% to 60%), Ammonium formate (AmFm) pH 3 (30 mM to 80 mM) UV (275 nm) Mixed-mode column utilizing reversed-phase and anion-exclusion mechanisms. helixchrom.com
Obelisc R Acetonitrile gradient (10-70%), Ammonium acetate (AmAc) pH 3.0 (20-60 mM) UV (270 nm) Mixed-mode column with ionic groups and a long hydrophobic chain. sielc.com

| C18 (Zorbax) | Methanol (90%) + Water (10%) | UV (230 nm) | Isocratic elution for simultaneous determination of Bromoxynil and MCPA. nih.gov |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification and confirmation of this compound metabolites, particularly the primary metabolite 4-chloro-2-methylphenol (B52076) (p-chloro-o-cresol). researchgate.net Due to the low volatility of the acidic parent compound (MCPA), a derivatization step is typically required before GC analysis. nih.govresearchgate.net This process converts the analyte into a more volatile and thermally stable form, commonly an ester (e.g., methyl ester). researchgate.netresearchgate.net

The derivatized sample is then introduced into the GC system, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., BPX-5). researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of metabolites by comparing the fragmentation pattern to spectral libraries. researchgate.netresearchgate.net GC-MS has been successfully used to identify 4-chloro-2-methylphenol in urine and various tissues, confirming the metabolic pathway of MCPA in biological systems. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide high sensitivity and structural information, complementing chromatographic separations. LC-MS/MS is a leading technique for environmental trace analysis, while NMR and FT-IR are invaluable for definitive structural confirmation.

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the environmental monitoring of MCPA and its metabolites in various matrices like water, soil, and wheat. nih.govnih.gov This technique offers exceptional sensitivity and selectivity, often eliminating the need for the derivatization steps required for GC-MS. nih.govresearchgate.net

The analysis typically involves a liquid chromatography system for separation, followed by a mass spectrometer equipped with an electrospray ionization (ESI) source. nih.govnih.gov ESI is a soft ionization technique that generates protonated or deprotonated molecular ions with minimal fragmentation. spectroscopyonline.com For MCPA, analysis is commonly performed in the negative-ion mode (ESI-), monitoring the deprotonated molecule [M-H]⁻. nih.govresearchgate.net

The tandem mass spectrometry (MS/MS) capability, often using a triple quadrupole analyzer, allows for Multiple Reaction Monitoring (MRM). researchgate.netspectroscopyonline.com In MRM mode, a specific precursor ion (e.g., the molecular ion of MCPA) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. nih.govspectroscopyonline.com This high selectivity significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-trillion (ng/L) or parts-per-billion (µg/kg) range. nih.govresearchgate.netnih.gov

Interactive Table: LC-MS/MS Parameters for MCPA Analysis

Matrix Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Limit of Quantification (LOQ)
Water ESI Negative 199 141 40 ng/L (without SPE) nih.govresearchgate.net
Wheat Grain ESI Negative 199 141 0.01 mg/kg nih.gov

| Soil | ESI Negative | 199 | 141 | 0.01 mg/kg nih.gov |

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are essential for the unambiguous structural confirmation of this compound and its related compounds.

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. It is based on the magnetic properties of atomic nuclei. The ¹³C NMR spectrum of MCPA shows distinct signals for each carbon atom in the molecule, with chemical shifts at approximately 174.9 ppm (carbonyl carbon), 154.4 ppm (aromatic carbon attached to oxygen), and 16.0 ppm (methyl carbon), among others. nih.gov This data allows for the precise mapping of the carbon skeleton, confirming the identity and purity of the synthesized compound.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound and its metabolites. The primary goals are to isolate the analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental detection.

The most common technique for water and soil samples is Solid-Phase Extraction (SPE) . researchgate.netnih.govresearchgate.net This method involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. For MCPA, non-polar sorbents like octadecyl (C18) bonded silica are highly effective. researchgate.netscispace.com The sample is typically acidified (e.g., to pH 2) to ensure the analyte is in its non-ionized form, promoting retention on the C18 sorbent. scispace.com After loading the sample, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent, such as methanol. researchgate.netscispace.com SPE offers the dual benefits of sample clean-up and concentration. researchgate.net

For soil and plant tissues, initial extraction with an organic solvent is necessary. nih.gov Acetonitrile is frequently used to extract MCPA from wheat and soil samples. nih.gov This is often followed by a clean-up step, which may involve techniques like passing the extract through a primary secondary amine (PSA) sorbent to remove matrix components before LC-MS/MS analysis. nih.gov In some GC-MS methods, liquid-liquid extraction (LLE) with solvents like dichloromethane or ethyl ether is employed after acidification of the sample. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) Techniques for Environmental Samples

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from liquid samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption, processing time, and cost researchgate.net. It has become a standard procedure for preparing water samples for the analysis of phenoxyacetic acid herbicides and their derivatives researchgate.netnih.gov.

The process involves passing a liquid sample through a solid adsorbent material (the sorbent), which retains the target analytes. The analytes are later eluted with a small volume of a suitable solvent. For the analysis of MCPA and its metabolites, C18 cartridges are commonly used for cleanup after initial extraction nih.govresearchgate.net. The choice of sorbent is critical and depends on the chemical properties of the analytes and the sample matrix. A variety of materials, from traditional silica-based sorbents to modern polymer-based and carbon nanomaterials, are available, offering a range of interaction mechanisms mdpi.com.

Research has demonstrated the successful application of SPE for determining phenoxyacetic acids in water at ng/L levels, coupling it with high-performance liquid chromatography with diode-array detection (HPLC-DAD) researchgate.net. In one method, a rapid and sensitive liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) approach was developed for quantifying MCPA and its primary metabolite, 4-chloro-2-methylphenol, in water. While direct injection of water samples was possible, an SPE step was introduced to enhance the method's sensitivity, particularly for the metabolite nih.govresearchgate.net. Another sensitive method for analyzing ten phenoxyacetic acid herbicides and their transformation products in groundwater utilized SPE for sample preparation before analysis by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) nih.gov.

The following table summarizes the application of SPE in the analysis of MCPA and related compounds from water samples.

Analyte(s)Sample MatrixSPE SorbentAnalytical TechniqueLimit of Detection (LOD)Recovery Rate (%)Reference
MCPAWaterC18LC-MS/MS40 ng/L (direct injection)Satisfactory nih.gov
MCPA & MetabolitesWater-LC-MS/MS-Satisfactory researchgate.net
18 Phenoxyacetic Herbicides & TPsGroundwater-UHPLC-MS/MS0.00008–0.0047 µg/L71-118 nih.gov

Alkaline Extraction Methods for Soil Analysis

The analysis of this compound and its parent acid, MCPA, in soil requires an efficient extraction step to release the compounds from the soil matrix. MCPA is an acidic herbicide, and its sorption in soil is influenced by factors such as organic matter content and pH researchgate.net. Its adsorption to soil particles generally decreases as pH increases. Consequently, alkaline extraction is a common and effective strategy for desorbing these acidic compounds from soil particles.

Methodologies for soil analysis often employ an initial extraction with an alkaline solution, which increases the pH and facilitates the release of the acidic analytes into the liquid phase nih.govresearchgate.net. This extract is then typically subjected to a cleanup procedure, often involving Solid-Phase Extraction (SPE), to remove co-extracted matrix components that could interfere with the subsequent analysis nih.govresearchgate.net. A study developing an LC-MS/MS method for MCPA and 4-chloro-2-methylphenol reported extracting soil samples in alkaline media, followed by a cleanup with C18 SPE cartridges before instrumental analysis nih.govresearchgate.net. The method was validated through recovery experiments on fortified soil samples, yielding satisfactory results for MCPA nih.gov.

Another approach, microwave-assisted solvent extraction (MASE), has been developed for the multi-residue determination of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil nih.gov. This technique utilizes an aqueous methanolic mixture for extraction, followed by online SPE and HPLC analysis. The recovery rates for this method were found to be above 80% for various target analytes in soil with low organic matter content nih.gov.

The table below presents findings from studies using extraction methods for MCPA from soil.

Analyte(s)Extraction MethodSoil TypeAnalytical TechniqueRecovery Rate (%)Reference
MCPAAlkaline Extraction & SPE Cleanup-LC-MS/MSSatisfactory nih.gov
Phenoxyalkanoic acids & Phenolic productsMicrowave-Assisted Solvent Extraction (MASE)1.5% organic matterOn-line SPE-HPLC-DAD>80% nih.gov
Phenoxyalkanoic acids & Phenolic productsMicrowave-Assisted Solvent Extraction (MASE)3.5% organic matterOn-line SPE-HPLC-DADSlightly reduced for some analytes nih.gov

Emerging Analytical and Monitoring Strategies

Advancements in analytical chemistry and environmental monitoring are leading to more sensitive, rapid, and comprehensive strategies for detecting herbicides like this compound and its associated compounds.

A significant trend is the use of highly sensitive and selective instrumental techniques. Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for detecting a wide range of phenoxyacetic acid herbicides and their transformation products at very low concentrations in environmental samples nih.gov. This method provides short analysis times and limits of detection that are well below the regulatory limits for drinking water nih.gov.

In terms of monitoring, there is a shift towards enhanced spatial and temporal sampling to better understand the sources and transport of pesticides in catchments. Enhanced monitoring programs, using refrigerated automatic water samplers for high-frequency sampling (e.g., 7-hourly), provide detailed records of pesticide concentrations and loads in rivers dspacedirect.orgresearchgate.net. This high-resolution data is crucial for identifying critical source areas and periods of high pesticide loss, thereby enabling more targeted and effective mitigation strategies researchgate.net. Such intensive monitoring has revealed that MCPA occurrences are widespread and often correlate with specific land uses, like improved grassland researchgate.net.

Furthermore, novel technologies are being explored for rapid screening and analysis. Hyperspectral imaging combined with machine learning algorithms is being investigated as a high-throughput, non-invasive method to assess herbicide damage to plants and potentially classify herbicides by their site of action mdpi.com. While still in development for environmental monitoring, such technologies could offer new avenues for understanding the impact and fate of herbicides in the environment.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Degradation Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the transformation and degradation pathways of chemical compounds. For derivatives of 4-chloro-2-methylphenoxyacetic acid, these studies focus on interactions with key environmental oxidants.

The degradation of the closely related 4-chloro-2-methylphenoxyacetic acid (MCPA) by hydroxyl radicals (•OH), a primary oxidant in aquatic and atmospheric environments, has been elucidated using Density Functional Theory (DFT). nih.gov These theoretical studies investigate the initial mechanisms of degradation for both the molecular and anionic forms of the compound. nih.gov

Two primary reaction pathways are considered: hydrogen atom abstraction and •OH addition to the aromatic ring. nih.gov DFT calculations reveal that the reaction mechanisms differ between the two forms of MCPA. For the molecular form, the most kinetically favorable pathway is the abstraction of a hydrogen atom from the methyl (-CH3) group. nih.gov In contrast, for the anionic form, abstraction of a hydrogen atom from the methylene (B1212753) (-CH2) group is slightly more favorable than from the methyl group. nih.gov

Regarding the •OH addition pathway, the initial step for the molecular form is the addition of the hydroxyl radical to the C1 carbon of the aromatic ring, leading to the formation of 4-chloro-2-methylphenol (B52076) as the main product. nih.gov For the anionic form, the C4 carbon is the most reactive site for •OH addition. nih.gov These computational findings align well with experimental observations. nih.gov

MCPA FormMost Favorable H-Abstraction SiteMost Reactive •OH Addition SitePrimary Product of •OH Addition
Molecular-CH3 groupC1 position4-chloro-2-methylphenol
Anionic-CH2 groupC4 positionHydroxylated aromatic ring

Computational studies also predict the atmospheric fate of phenoxyacetic acid derivatives. The gas-phase reactions with hydroxyl radicals are generally found to be less kinetically favorable than the corresponding reactions in the aqueous phase. nih.gov However, volatilization is a known pathway for phenoxy herbicides to enter the atmosphere. nih.gov Field studies have shown that atmospheric concentrations of MCPA can increase for several hours following application, indicating a post-application volatilization source from surfaces. nih.govresearchgate.net

Predictive Modeling for Environmental Fate and Transport

Predictive models are essential tools for assessing the environmental risks of herbicides by simulating their movement and persistence in different environmental compartments.

Artificial Neural Networks (ANN) have been successfully employed to model and predict the complex, non-linear processes of herbicide adsorption onto environmental matrices. While specific studies on Methyl 4-chloro-2-methylphenoxyacetate are limited, research on its parent compound, MCPA, demonstrates the utility of this approach. ANN models can be trained using experimental datasets to predict adsorption capacity based on multiple input parameters like pH, initial concentration, and adsorbent dosage. nih.gov

For instance, an ANN model developed to predict MCPA adsorption onto a metal-organic framework utilized a topology with an input layer, a hidden layer, and an output layer. nih.gov The model accurately predicted experimental adsorption values with minimal error, showcasing the power of ANNs to learn the patterns of the adsorption process without prior knowledge of the underlying mechanisms. nih.gov

Model TypeApplicationInput ParametersOutputKey Finding
Artificial Neural Network (ANN)Prediction of MCPA AdsorptionpH, Adsorbent Dose, Initial Concentration, TimeAdsorption Capacity (qe)Accurate prediction of experimental values with minimal error.

Fugacity models are multimedia environmental models that predict the partitioning and fate of chemicals in the environment. nih.gov Fugacity, which has units of pressure, represents the "escaping tendency" of a chemical from a particular phase (e.g., air, water, soil, sediment). nih.gov At equilibrium, the fugacity of a chemical is uniform across all phases. nih.gov

These models are categorized into different levels of complexity (Levels I-IV), from simple equilibrium distribution (Level I) to dynamic, non-equilibrium conditions (Level III and IV). cefic-lri.org To apply a fugacity model to this compound, key physicochemical properties are required, including its octanol-water partition coefficient (Kow), Henry's law constant, and vapor pressure. The model then uses these properties along with environmental parameters to calculate the fugacity capacity (Z) of each compartment, which determines how much of the chemical can be held in that compartment. nih.gov The model can predict the percentage of the chemical that will reside in the air, water, soil, sediment, and biota, providing a holistic view of its environmental distribution. researchgate.net

Molecular Design and Drug Discovery Applications

While primarily known as a herbicide, this compound and its parent structure, phenoxyacetic acid, serve as valuable scaffolds in molecular design and pharmaceutical development. chemimpex.comjetir.org The compound itself can be used as an intermediate in the synthesis of more complex pharmaceutical compounds. chemimpex.com

The phenoxyacetic acid moiety is a key structural component in numerous classes of drugs with diverse pharmacological activities. jetir.org Researchers have modified this core structure to develop novel therapeutic agents. For example, derivatives of phenoxyacetic acid have been designed and synthesized as potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. mdpi.com Other derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.gov These examples highlight the versatility of the phenoxyacetic acid scaffold, demonstrating how modifications to the core structure of a herbicide can lead to the discovery of promising drug candidates. jst.go.jp

Structure-Activity Relationship (SAR) Studies in Herbicidal Design

The herbicidal efficacy of this compound, a derivative of the parent compound (4-chloro-2-methylphenoxy)acetic acid (MCPA), is deeply rooted in its specific molecular structure. Computational and Structure-Activity Relationship (SAR) studies are crucial in elucidating why this particular arrangement of atoms results in potent auxin-mimic activity, which is the mechanism of action for this class of herbicides. These studies analyze how modifications to the chemical structure affect the biological activity, providing a rational basis for the design of effective herbicides.

The core structure of this compound class is the phenoxyacetic acid scaffold. The herbicidal properties are significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov For MCPA, the key substituents are a chlorine atom at the 4-position (para) and a methyl group at the 2-position (ortho) of the phenoxy ring. researchgate.net The interplay between these groups is critical for its biological function.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in biological activity, have been instrumental in understanding phenoxyacetic acid-derived herbicides. nih.gov These computational models indicate that properties such as lipophilicity, polarizability, and the capacity for hydrogen bonding are key determinants of the herbicidal efficacy. nih.gov The ability of the herbicide to penetrate the plant cuticle and translocate to its site of action is governed by these physicochemical parameters. nih.govmdpi.com

SAR studies often compare MCPA to structurally similar herbicides, such as 2,4-D, where a chlorine atom is present at the 2-position instead of a methyl group. This seemingly minor change leads to differences in biological and toxicological profiles. For instance, studies on lipid peroxidation showed that the introduction of a methyl group in MCPA results in a lower degree of peroxidation compared to the chlorine atom in 2,4-D. nih.gov Conversely, at a concentration of 4 mM, MCPA caused slightly higher hemolysis of erythrocytes (3.53%) compared to 2,4-D (3.23%). nih.gov These differences underscore the sensitivity of the biological system to the precise structural features of the herbicide molecule.

Table 1: SAR Comparison of Phenoxyacetic Acid Herbicides
CompoundSubstituentsObserved Effect (Relative to Analogs)Citation
MCPA4-Chloro, 2-MethylLower lipid peroxidation compared to 2,4-D. Slightly higher erythrocyte hemolysis (3.53% at 4 mM). nih.gov
2,4-D2,4-DichloroHigher lipid peroxidation compared to MCPA. Slightly lower erythrocyte hemolysis (3.23% at 4 mM). nih.gov
2,4,5-T2,4,5-TrichloroReduced ability to peroxidize lipids compared to 2,4-D. Higher erythrocyte hemolysis (6.62% at 4 mM). nih.gov

Computational methods, such as Density Functional Theory (DFT), have been employed to analyze the molecular structure and electronic properties of MCPA. nih.govresearchgate.net These analyses help in understanding the molecule's reactivity and how it interacts with its biological target, the auxin receptors in plants. nih.gov The specific electronic charge distribution and molecular geometry dictated by the chloro and methyl substituents are thus fundamental to the design and function of this herbicide. nih.gov

Multi-Modal Integration for Molecular Assistant Development in Drug Discovery

The intersection of computational chemistry and artificial intelligence has led to the development of sophisticated tools for molecular research, with applications extending from drug discovery to agrochemical design. arxiv.orggithub.com One such advancement is the creation of multi-modal molecular assistants, which are designed to understand and process information from different data types, such as molecular structures and natural language text. aclanthology.org this compound has been featured as an example compound in the development of these next-generation research tools. aclanthology.orgopenreview.net

A notable example is the "InstructMol" model, a multi-modal Large Language Model (LLM) created to function as a versatile and reliable molecular assistant. arxiv.orgaclanthology.orgaclanthology.org This model integrates molecular graph encoders, which interpret the 2D or 3D structure of a molecule, with advanced language models that process and generate human-like text. aclanthology.org The goal is to build a unified AI that can assist researchers with a variety of tasks, including understanding molecular structures, answering drug-related queries, and predicting chemical properties. aclanthology.org

The development of InstructMol involves a two-stage training process. The first stage involves pre-training to align molecular data with textual information, while the second stage involves fine-tuning the model on specific tasks using instruction-based datasets. github.com These tasks can include property prediction, reaction analysis, and molecule description generation. github.com

This compound was used specifically to test the model's capability in the "molecule description generation" task. aclanthology.orgopenreview.net In this task, the model is provided with the chemical structure of the compound and is prompted to generate a concise and accurate textual description. The model's ability to correctly identify the functional groups, stereochemistry, and chemical class demonstrates its deep understanding of chemical information, bridging the gap between structural data and linguistic representation. aclanthology.org

Table 2: Example of Multi-Modal Task for this compound
Input ModalityInput DataTaskOutput ModalityGenerated Output (from InstructMol)Citation
Molecular GraphStructure of (S)-methyl 2-(4-chloro-2-methylphenoxy)acetate anionMolecule Description GenerationNatural Language Text"The molecule is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of (S)- methyl 2-(4-chloro-2- methylphenoxy)acetate. It is a conjugate base of a (S)-methyl 2-(4-chloro-2- methylphenoxy)acetate. It is an enantiomer of a (R)-methyl 2-(4-chloro-2- methylphenoxy)acetate(1-)." aclanthology.orgopenreview.net

This integration of multiple data modalities represents a significant step forward in computer-aided molecular design. arxiv.org By enabling scientists to interact with complex chemical data through natural language, these AI assistants can accelerate research and discovery in fields like herbicide development, where understanding subtle structure-activity relationships is key to innovation. aclanthology.org

Compound Index

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-chloro-2-methylphenoxyacetate in a laboratory setting?

  • Methodology : The compound can be synthesized via ion exchange reactions. For example, reacting (4-chloro-2-methylphenoxy)acetic acid with benzyldodecyldimethylammonium bromide in the presence of KOH. The process involves heating at 50°C for 15 minutes, followed by solvent extraction (chloroform) and purification under reduced pressure. Yields typically exceed 95% .
  • Key Considerations : Ensure stoichiometric equivalence of reactants and monitor reaction completion via chloride/bromide ion detection (AgNO₃ test). Proper drying (60°C, 24 h) is critical to achieve high purity .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H NMR : Key peaks include δ 3.29 ppm (s, 6H, N(CH₃)₂), δ 5.04 ppm (q, J = 4.8 Hz, 2H, CH₂), and aromatic proton signals between δ 7.26–7.85 ppm .
  • ¹³C NMR : Critical resonances at δ 49.85 ppm (quaternary carbons) and δ 126.86–133.80 ppm (aromatic carbons) confirm structural integrity .
  • Purity Validation : Use HPLC (≥98% purity) and compare with reference standards (e.g., CAS 2436-73-9) .

Advanced Research Questions

Q. What methodological considerations are critical when studying the environmental biodegradation of this compound in soil systems?

  • Experimental Design :

  • Isotopic Labeling : Incorporate ¹³C-labeled analogs (e.g., [C₁₂-BA][MCPA*]) to track mineralization pathways via NMR or mass spectrometry .
  • Soil Interaction Studies : Adjust experimental duration (weeks to months) to account for microbial adaptation. Monitor metabolites like 4-chloro-2-methylphenol and acetic acid derivatives using LC-MS/MS .
    • Data Interpretation : Compare degradation rates across soil types (e.g., clay vs. sandy soils) and validate results against control samples to distinguish abiotic vs. biotic processes .

Q. How can this compound be functionalized in bifunctional ionic liquids (ILs) for dual herbicidal-antimicrobial applications?

  • Synthetic Strategy : Combine the compound with anions like L-tryptophanate via double-salt IL synthesis. Characterize ILs using FTIR (ester C=O stretch at ~1740 cm⁻¹) and thermogravimetric analysis (TGA) to assess stability .
  • Bioactivity Testing :

  • Herbicidal Activity : Evaluate inhibition of plant growth (e.g., Arabidopsis thaliana) at concentrations of 0.1–1.0 mM.
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., Bacillus subtilis) using agar diffusion assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Best Practices :

  • Engineering Controls : Use fume hoods to maintain airborne concentrations below OSHA-recommended limits (e.g., <1 mg/m³) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats. Decontaminate clothing separately to avoid cross-contamination .
  • Emergency Measures : Install eyewash stations and showers. In case of skin contact, wash immediately with pH-neutral soap .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-chloro-2-methylphenoxyacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.